molecular formula C21H18ClN5O2S B2674750 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 894036-27-2

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No. B2674750
CAS RN: 894036-27-2
M. Wt: 439.92
InChI Key: QCTKWPCWIMUXOK-UHFFFAOYSA-N
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Description

“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide” is a compound that falls under the category of thiazolo[3,2-b][1,2,4]triazoles . Thiazolo[3,2-b][1,2,4]triazoles are highly attractive heterocyclic units because of their diverse biological activity .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves a three-component and three-stage synthetic protocol . The condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is a common method for the synthesis of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazoles include condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of thiazole moiety .

Scientific Research Applications

Anti-Cancer Agents

Thiazole and thiosemicarbazone derivatives, which include the compound , are known to have potential anti-cancer activity . Their mechanism of action is related to the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . In vitro anticancer screening against HCT-116, HT-29, and HepG2 using the MTT colorimetric assay has shown promising results .

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring in their structure, such as the compound , are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This makes them potential candidates for the development of novel antibacterial agents, which could help in dealing with the escalating problems of microbial resistance .

Antimicrobial Activity

The 1,2,4-triazole core is also known for its antimicrobial activity . This makes the compound a potential candidate for the development of new antimicrobial drugs .

Drug Resistance Combatant

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . The compound , with its 1,2,4-triazole ring, could potentially be used in the fight against drug-resistant bacteria .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

The compound can be used in the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provides different products with structural diversity .

Development of New Drugs

Given the compound’s potential anti-cancer, antibacterial, and antimicrobial properties, it could be used in the development of new drugs . Its structural diversity also allows for the creation of a variety of products .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-2-8-16(9-3-13)24-20(29)19(28)23-11-10-17-12-30-21-25-18(26-27(17)21)14-4-6-15(22)7-5-14/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKWPCWIMUXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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